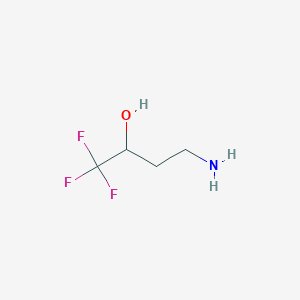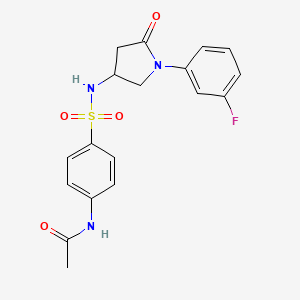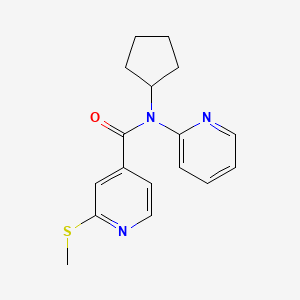
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It has been extensively studied for its potential therapeutic applications due to its ability to bind to the cannabinoid receptors in the brain and produce a range of physiological effects.
Mecanismo De Acción
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide acts by binding to the cannabinoid receptors in the brain and producing a range of physiological effects. It has a higher affinity for the CB1 receptor, which is predominantly found in the brain, than the CB2 receptor, which is mainly found in the immune system. Upon binding to the receptors, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide activates various signaling pathways that lead to the production of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and mood-enhancing effects of the compound.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perceptions. It has also been shown to have anti-inflammatory and neuroprotective effects, which can help prevent or slow down the progression of various diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors, which makes it an ideal tool for studying the physiological and biochemical effects of these receptors. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and its high cost and complex synthesis method can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, including its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. Further studies are needed to elucidate the precise mechanisms of action of the compound and to identify any potential side effects or limitations of its use. Additionally, the development of new and more efficient synthesis methods for N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide could help make it more accessible for research purposes.
Métodos De Síntesis
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of cyclopentyl magnesium bromide with 2-bromo pyridine to form N-cyclopentyl-2-bromopyridine. This is followed by the reaction of the intermediate product with 2-(methylthio)pyridine-4-carboxylic acid to form N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to produce analgesic effects by activating the cannabinoid receptors in the brain and spinal cord. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, which can help prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-N-pyridin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-16-12-13(9-11-19-16)17(21)20(14-6-2-3-7-14)15-8-4-5-10-18-15/h4-5,8-12,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXCUVXNIMPTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N(C2CCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)
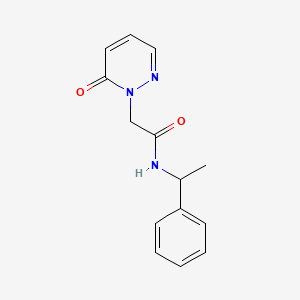
![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)

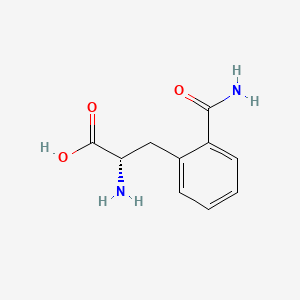
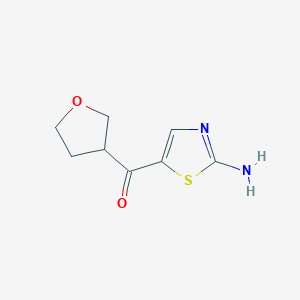



![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)
